![molecular formula C14H22N2O2S B1272876 1-[(4-Tert-butylphenyl)sulfonyl]piperazine CAS No. 379244-68-5](/img/structure/B1272876.png)
1-[(4-Tert-butylphenyl)sulfonyl]piperazine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and the reverse reaction .
Mode of Action
It is known to interact with its target, corticosteroid 11-beta-dehydrogenase isozyme 1
Biochemical Pathways
Given its target, it may influence thecortisol metabolic pathway .
Result of Action
Given its target, it may influence the levels of cortisol and cortisone in the body .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and potentially toxic or adverse effects . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within certain tissues can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Tert-butylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-[(4-Tert-butylphenyl)sulfonyl]piperazine serves as a versatile building block for the development of more complex molecules. Its sulfonyl group can participate in various reactions, making it useful for synthesizing pharmaceuticals and agrochemicals.
Biology
The compound has been investigated for its biological activities, particularly its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit specific proteins involved in cancer cell proliferation.
Case Study: Anticancer Activity
In a study examining the effects of sulfonamide derivatives on cancer cells, researchers found that this compound exhibited significant cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for drug development .
Medicine
This compound is being explored for therapeutic applications, particularly as a modulator of biological pathways. Its ability to interact with various receptors positions it as a candidate for treating conditions such as chronic pain or inflammation.
Table 2: Potential Therapeutic Applications
Application | Description |
---|---|
Pain Management | Modulation of pain pathways via receptor interaction |
Anticancer Therapy | Targeting cancer cell proliferation |
Anti-inflammatory Agents | Reducing inflammation through biological modulation |
Biochemical Pathways
Research indicates that compounds similar to this compound can influence pathways such as the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and metabolism .
Comparison with Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]piperazine
- 1-[(4-Ethylphenyl)sulfonyl]piperazine
- 1-[(4-Isopropylphenyl)sulfonyl]piperazine
Comparison: 1-[(4-Tert-butylphenyl)sulfonyl]piperazine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding affinity. This makes it distinct from other similar compounds that have different alkyl groups attached to the phenyl ring .
Biological Activity
1-[(4-Tert-butylphenyl)sulfonyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with a sulfonyl group and a tert-butylphenyl moiety. Its molecular formula is with a molecular weight of 304.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide group enhances its affinity for specific receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Inhibition of Protein Interactions : It has been shown to inhibit specific protein-protein interactions critical in cancer cell survival and proliferation .
Biological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
In studies involving human cancer cell lines, this compound demonstrated significant cytotoxic effects. For instance, it was evaluated against pancreatic cancer cell lines (MiaPaCa2, BxPC3) and showed promising results in inhibiting cell growth .
Antimalarial Activity
A related study highlighted its potential as an antimalarial agent. The compound's structural features were essential for its activity against Plasmodium falciparum, with modifications to the piperazine ring impacting efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
Modification | Effect on Activity |
---|---|
Tert-butyl group | Essential for antimalarial activity; replacements lead to loss of potency |
Piperazine ring | Alterations can significantly impact receptor binding affinity |
Sulfonamide moiety | Enhances interaction with target proteins |
These modifications can guide future drug design efforts aimed at enhancing therapeutic efficacy while minimizing side effects.
Case Study 1: Anticancer Screening
A focused library of compounds based on the piperazine scaffold was synthesized and screened against multiple cancer cell lines. The study found that specific modifications to the phenylacetamide moiety increased cytotoxicity significantly, indicating the importance of structural diversity in enhancing biological activity .
Case Study 2: Antimalarial Research
In a high-throughput screening of compounds against malaria parasites, this compound was identified as a hit compound that inhibited merozoite invasion into red blood cells. Further SAR studies indicated that maintaining the tert-butyl group was critical for preserving activity against malaria .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)12-4-6-13(7-5-12)19(17,18)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLOQRQQMQHVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387882 | |
Record name | 1-[(4-tert-butylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379244-68-5 | |
Record name | 1-[(4-tert-butylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.